5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile
Overview
Description
5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile typically involves a multi-step process. One common method is the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The specific steps include:
- Preparation of the azide intermediate from 4-chloroaniline.
- Reaction of the azide with an alkyne to form the triazole ring.
- Introduction of the amino and cyano groups through subsequent reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The amino and cyano groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents like alkyl halides and bases (e.g., NaOH) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted triazoles, which can have different functional groups attached to the triazole ring, enhancing their chemical and biological properties.
Scientific Research Applications
5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile has a wide range of applications in scientific research:
Medicinal Chemistry: It is used in the development of pharmaceutical compounds due to its potential biological activity.
Materials Science: The compound is explored for its use in creating advanced materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a tool in studying enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the synthesis of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The triazole ring is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes. This makes it a valuable scaffold in drug design and development.
Comparison with Similar Compounds
Similar Compounds
- 5-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-amino-1-(2-chlorophenyl)-1H-pyrazole-4-carbonitrile
- 5-amino-4-(4-fluorophenyl)-1H-pyrazole
Uniqueness
5-amino-1-(4-chlorophenyl)-1H-1,2,3-triazole-4-carbonitrile is unique due to its triazole ring structure, which imparts distinct chemical and biological properties compared to pyrazole derivatives. The presence of the triazole ring enhances its stability and potential for diverse chemical modifications, making it a versatile compound in various research fields.
Properties
IUPAC Name |
5-amino-1-(4-chlorophenyl)triazole-4-carbonitrile | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN5/c10-6-1-3-7(4-2-6)15-9(12)8(5-11)13-14-15/h1-4H,12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFMYTGDAJQHFNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=C(N=N2)C#N)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301324157 | |
Record name | 5-amino-1-(4-chlorophenyl)triazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
7.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24781130 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
98592-51-9 | |
Record name | 5-amino-1-(4-chlorophenyl)triazole-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301324157 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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